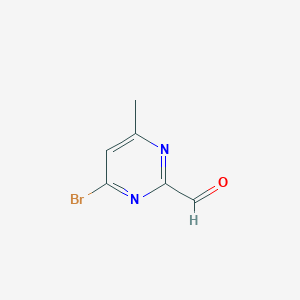

![molecular formula C12H13NO3 B2613639 2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid CAS No. 926249-10-7](/img/structure/B2613639.png)

2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

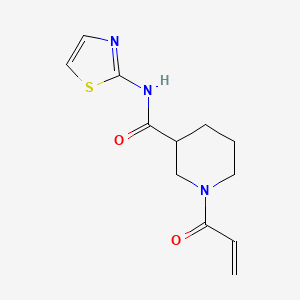

2-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic Acid (CAS# 926249-10-7) is a research chemical . It has a molecular weight of 219.24 and a molecular formula of C12H13NO3 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string:CC1=CC=CC(=C1NC(=O)C2CC2)C(=O)O . This indicates that the molecule contains a benzene ring with a methyl group and a carboxylic acid group attached, as well as a cyclopropylcarbonyl group attached via an amine linkage . Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.24 . Other physical and chemical properties such as solubility, melting point, and pKa would need to be determined experimentally or predicted using appropriate computational methods.Applications De Recherche Scientifique

Structural Modification of Natural Products

Amino acids, including “2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid”, are used in the structural modification of natural products. They are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

Protein Synthesis

The chemical structure of amino acids contains an amino group (-NH2), a carboxylic acid group (-COOH), and a unique side chain. These structures play crucial roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission .

Food Industry Applications

Amino acids are widely used in the food industry. For example, they can be used to enhance the flavor of food and enhance nutrition .

Medical and Healthcare Industries

Amino acids have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .

Asymmetric Radical Cyclopropanation

Cobalt(II)-based metalloradical catalysis (MRC) has been successfully applied for the development of a new catalytic radical process that is highly effective for asymmetric cyclopropanation of dehydroaminocarboxylates with in situ-generated -aryldiazomethanes .

Synthesis and Structural Analysis

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with proteins such as serine/threonine-protein kinase pkng . This protein plays a significant role in various cellular processes, including cell growth and proliferation .

Mode of Action

This interaction could potentially alter cellular processes, leading to observable effects .

Biochemical Pathways

Given its potential interaction with protein kinases, it may influence pathways related to cell growth and proliferation .

Pharmacokinetics

A related compound has been reported to have a kbv ratio of 14 (KBV > 2 means low brain penetration) and good metabolic stability .

Result of Action

Based on its potential interaction with protein kinases, it might influence cell growth and proliferation .

Propriétés

IUPAC Name |

2-(cyclopropanecarbonylamino)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-3-2-4-9(12(15)16)10(7)13-11(14)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKDIKFADBQKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2613562.png)

![2-Chloro-1-[4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]propan-1-one](/img/structure/B2613569.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate](/img/structure/B2613574.png)

![(3,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2613577.png)

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613578.png)